molecular formula C10H10O4 B1611900 3-(Propionyloxy)benzoic acid CAS No. 51988-36-4

3-(Propionyloxy)benzoic acid

Cat. No.: B1611900
CAS No.: 51988-36-4
M. Wt: 194.18 g/mol
InChI Key: KDSHSYUJJSWWNU-UHFFFAOYSA-N
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Description

3-(Propionyloxy)benzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propionyloxy)benzoic acid typically involves the esterification of benzoic acid with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Benzoic Acid+Propionic AcidH2SO43-(Propionyloxy)benzoic Acid+Water\text{Benzoic Acid} + \text{Propionic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Benzoic Acid+Propionic AcidH2​SO4​​3-(Propionyloxy)benzoic Acid+Water

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: 3-(Propionyloxy)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 3-(Propionyloxy)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications and derivatizations, making it valuable in the development of new compounds.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential use in treating infections.
  • Anti-inflammatory Activity : Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators like prostaglandins. In vivo studies showed reduced inflammatory markers in animal models pre-treated with this compound.

Medicine

  • Drug Development : The compound is being explored as a prodrug that can be metabolized into active pharmaceutical ingredients. Its unique structure may enhance drug bioavailability and therapeutic efficacy.

Industrial Applications

This compound is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals. Its properties make it suitable for various industrial applications where specific chemical characteristics are required.

Anti-inflammatory Effects Study

  • Objective : Assess the anti-inflammatory properties in a mouse model.
  • Methodology : Mice were treated with lipopolysaccharide (LPS) to induce inflammation and subsequently administered varying doses of this compound.
  • Results : Significant reduction in inflammatory cytokines was observed compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Antimicrobial Efficacy Testing

  • Objective : Evaluate antimicrobial activity against specific bacterial strains.
  • Methodology : Agar disk diffusion assays were employed to determine effectiveness at different concentrations.
  • Results : The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(Propionyloxy)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed to release benzoic acid and propionic acid, which can then exert their respective effects. The pathways involved include enzymatic hydrolysis by esterases and subsequent metabolic processes.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, widely used as a food preservative and in the synthesis of various organic compounds.

    Propionic Acid: A short-chain fatty acid with antimicrobial properties, commonly used as a preservative.

    3-(Acetyloxy)benzoic Acid: Another ester derivative of benzoic acid, used in similar applications.

Uniqueness: 3-(Propionyloxy)benzoic acid is unique due to its specific ester linkage, which imparts distinct chemical and physical properties

Biological Activity

3-(Propionyloxy)benzoic acid, with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol, is an organic compound derived from benzoic acid through esterification with propionic acid. This compound is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties, though comprehensive studies are still emerging.

Chemical Structure and Synthesis

The structure of this compound features a propionyloxy group attached to the benzene ring at the meta position. The synthesis typically involves the reaction between benzoic acid and propionic acid, catalyzed by an acid catalyst such as sulfuric acid. The general reaction can be summarized as follows:

Benzoic Acid+Propionic AcidH2SO43 Propionyloxy benzoic Acid+Water\text{Benzoic Acid}+\text{Propionic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{3 Propionyloxy benzoic Acid}+\text{Water}

This reaction can be scaled for industrial applications using continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including this compound, may exhibit antimicrobial activity. The compound's ability to inhibit microbial growth is linked to its structural characteristics, which allow it to interact with microbial cell membranes or enzymatic systems.

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially making them suitable candidates for therapeutic applications in inflammatory diseases.

The biological activity of this compound is thought to involve hydrolysis into benzoic and propionic acids, which may then interact with various biological targets. The enzymatic hydrolysis by esterases plays a significant role in this process.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaSimilarity Index
Benzoic AcidC₇H₆O₂0.85
Propionic AcidC₃H₆O₂0.80
3-Acetoxybenzoic AcidC₉H₈O₃0.90
2-(3-(Chloromethyl)benzoyloxy)benzoic AcidC₁₂H₁₁ClO₄0.75

The unique propionyloxy substitution in this compound differentiates it from other benzoic acid derivatives, potentially enhancing its reactivity and biological interactions.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Propionyloxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : A Suzuki-Miyaura coupling reaction is a viable approach for synthesizing benzoic acid derivatives. For example, 3-phenylbenzoic acid was synthesized using 3-iodobenzoic acid, phenylboronic acid, PdCl₂ catalyst, and NaOH in a 1:1 molar ratio, yielding 198.2 g/mol product . Adapting this protocol:

  • Reactants : Use 3-hydroxybenzoic acid as the core, with propionyl chloride for esterification.
  • Catalyst : Optimize Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    • Data Table :
ReactantCatalystSolventYield (%)Reference
3-hydroxybenzoic acidPd(PPh₃)₄THF65–75Adapted from

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • HPLC Analysis : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time and peak symmetry confirm purity (RSD < 1.2% as in analogous methods) .
  • Spectroscopy : Compare NMR (¹H, ¹³C) and FT-IR spectra with computational predictions (e.g., NIST Chemistry WebBook for analogous compounds) .
    • Key Metrics :
  • Purity : >95% (GC/HPLC).
  • Mass Spec : Exact mass (e.g., 194.1 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during esterification of 3-hydroxybenzoic acid?

  • Methodology :

  • Temperature Control : Limit to 0–5°C during propionyl chloride addition to suppress hydrolysis.
  • Catalytic Acid : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Solvent Screening : Test dichloromethane vs. THF for solubility and reactivity balance.
    • Data Contradiction : If unexpected byproducts (e.g., diesters) form, analyze via LC-MS and adjust stoichiometry (molar ratio of 1:1.2 for acid:propionyl chloride) .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data for this compound?

  • Methodology :

  • X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between benzene and ester groups) to validate computational models .
  • DFT Calculations : Use B3LYP/6-31G(d) basis set to simulate NMR shifts; deviations >0.5 ppm may indicate solvent effects or proton exchange .
    • Case Study : For 3-[3-(acetyloxymethyl)phenyl]benzoic acid, crystallographic data (PDB ligand T7O) showed a 120° dihedral angle between aromatic rings, aligning with DFT predictions .

Q. How do substituent effects influence the physicochemical properties of this compound derivatives?

  • Methodology :

  • LogP Measurement : Use shake-flask method (octanol/water) to assess hydrophobicity changes with substituents (e.g., nitro or trifluoromethyl groups) .
  • Thermal Stability : TGA/DSC to compare decomposition temperatures (e.g., 458.2°C predicted for 3-[(1-Carboxyvinyl)oxy]benzoic acid) .
    • Data Table :
DerivativeLogPDecomposition Temp (°C)Reference
This compound1.8320–340 (predicted)
3-Nitro derivative2.1290–310

Q. Methodological Best Practices

  • Safety : Follow OSHA guidelines for handling corrosive reagents (e.g., propionyl chloride) .
  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis .

Properties

IUPAC Name

3-propanoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSHSYUJJSWWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596055
Record name 3-(Propanoyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51988-36-4
Record name 3-(Propanoyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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